

DFT Analysis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Cat. No.: B1357042

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a substituted aromatic aldehyde, holds potential interest in medicinal chemistry and materials science due to its unique structural features. The presence of a pyridine ring, a phenyl group, and a reactive carbaldehyde moiety suggests possible applications in the synthesis of novel therapeutic agents and functional materials. Understanding the molecule's electronic and structural properties through computational methods like Density Functional Theory (DFT) is crucial for predicting its reactivity, stability, and potential biological activity.

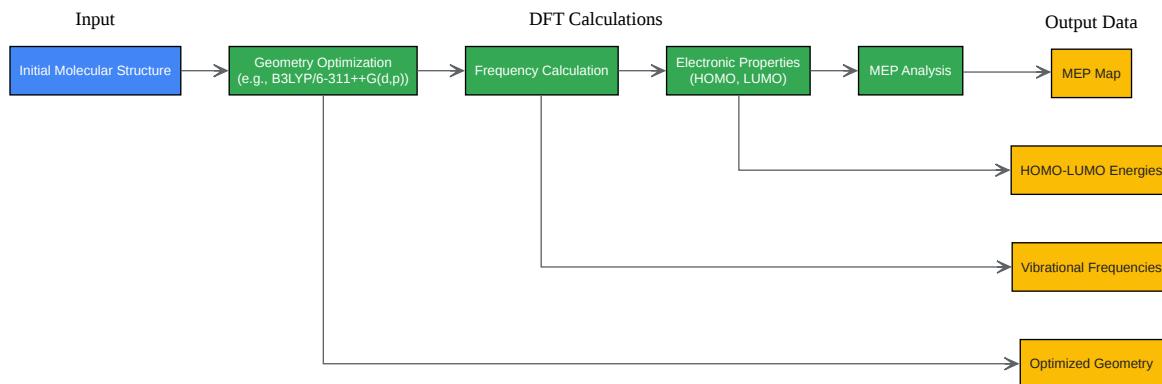
This technical guide provides a summary of the key computational insights into **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**, focusing on data that would be pertinent to researchers in drug discovery and materials science.

Computational Methodology

Detailed experimental and computational protocols for **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** are not extensively available in the public domain. However, based on standard practices for similar pyridine derivatives, a typical DFT analysis would involve the following steps:

- Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy state. This is commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). This process yields the most stable conformation of the molecule.
- Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for structural validation.
- Electronic Properties Calculation: Key electronic properties are then calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
- Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electron density distribution around the molecule. This map helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other molecules, such as biological targets.

The following workflow illustrates the typical computational process:



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Caption: A typical workflow for DFT analysis of a molecule.

Data Presentation

While a specific, published DFT analysis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** is not readily available, we can present a table of expected data based on analyses of structurally similar compounds. The following table summarizes the types of quantitative data that would be obtained from a comprehensive DFT study.

Parameter	Description	Expected Values (Illustrative)
Optimized Geometrical Parameters		
Bond Lengths (Å)	Distances between bonded atoms (e.g., C-C, C-N, C=O).	C-C (aryl): ~1.39-1.41, C-N (pyridine): ~1.33-1.34, C=O: ~1.21
Bond Angles (°)	Angles between three connected atoms.	~109.5° - 120°
Dihedral Angles (°)	Torsional angles describing the conformation of the molecule.	-
Vibrational Frequencies (cm ⁻¹)		
C-H stretching (aromatic)	Vibrations of C-H bonds in the phenyl and pyridine rings.	~3000-3100
C=O stretching	Vibration of the carbonyl group in the carbaldehyde.	~1700-1730
C=C/C=N stretching (aromatic)	Vibrations of the double bonds within the aromatic rings.	~1400-1600
Electronic Properties (eV)		
HOMO Energy	Energy of the Highest Occupied Molecular Orbital.	-5.0 to -7.0
LUMO Energy	Energy of the Lowest Unoccupied Molecular Orbital.	-1.0 to -3.0
HOMO-LUMO Gap (ΔE)	Energy difference between HOMO and LUMO.	~3.0 to 5.0
Dipole Moment (Debye)	Measure of the molecule's overall polarity.	~2.0 - 4.0

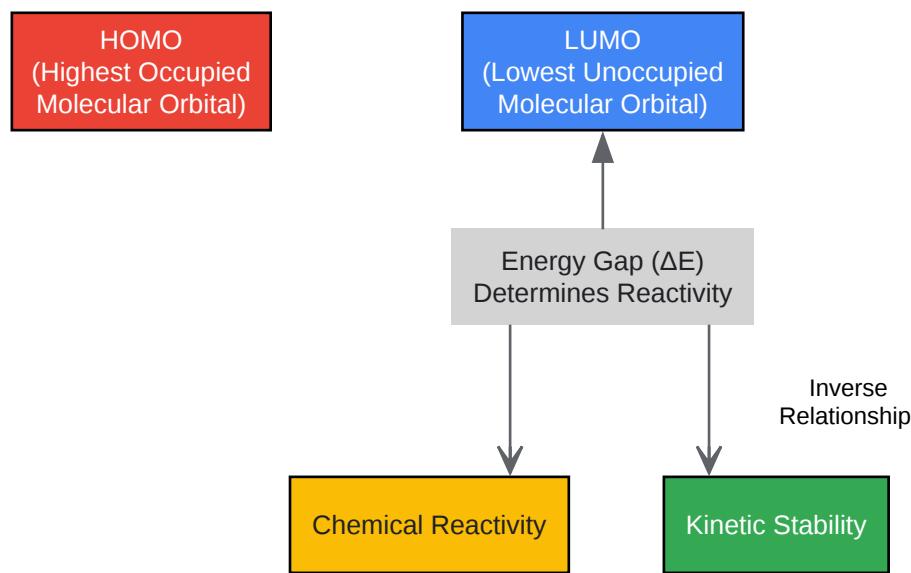
Analysis of Key Molecular Properties

A detailed DFT analysis would provide insights into the following key aspects of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**:

Molecular Geometry: The planarity of the molecule, particularly the dihedral angle between the pyridine and phenyl rings, would be a key structural feature. Steric hindrance between the two rings could lead to a twisted conformation, which would impact the molecule's electronic properties and how it packs in a solid state.

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO and LUMO would reveal the electron-donating and electron-accepting regions of the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich 4-methylphenyl group, while the LUMO would be centered on the electron-withdrawing pyridinecarbaldehyde moiety. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability.

The relationship between HOMO, LUMO, and chemical reactivity can be visualized as follows:



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Caption: Relationship between HOMO-LUMO gap and chemical properties.

Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are sites for electrophilic attack. Positive potential (blue) would be

expected around the hydrogen atoms, particularly the aldehydic proton. This information is vital for understanding non-covalent interactions, which are critical in drug-receptor binding.

Conclusion and Future Directions

While a dedicated, in-depth DFT analysis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** is not yet prominent in scientific literature, the foundational principles of computational chemistry allow for a robust prediction of its key molecular properties. Such theoretical data is invaluable for guiding synthetic efforts and for the rational design of new molecules with desired biological or material properties.

For drug development professionals, the electronic and structural insights from DFT can aid in predicting the molecule's pharmacokinetic and pharmacodynamic profiles. For materials scientists, this data can inform the design of novel organic materials with specific electronic or optical properties. Further experimental work, coupled with detailed computational studies, will be necessary to fully elucidate the potential of this promising molecule.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com